2-Isopropyl-[1,1'-biphenyl]-4-amine
Description
2-Isopropyl-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring an isopropyl substituent at the 2-position of the biphenyl backbone and an amine group at the 4-position. The parent compound, [1,1'-biphenyl]-4-amine (C₁₂H₁₁N, MW 169.22 g/mol), is well-characterized, with a melting point of 53–55°C and applications in organic electronics and pharmaceuticals . The isopropyl group likely enhances steric bulk and solubility in nonpolar solvents, influencing its reactivity and utility in catalysis or materials science.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-phenyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)15-10-13(16)8-9-14(15)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI Key |
VDSZANDTVOYAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Wurtz–Fittig reaction, which includes the homodimerization of aryl halides in the presence of sodium metal .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental benignity. Additionally, the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts, is also employed in industrial settings .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-donating amine group activates the biphenyl system for electrophilic substitution, preferentially at the para position relative to the amine.
Mechanistic studies confirm regioselectivity arises from resonance stabilization of the intermediate σ-complex at the para position. Steric hindrance from the isopropyl group suppresses ortho substitution .
Cross-Coupling Reactions
The amine group facilitates palladium-catalyzed couplings for biaryl synthesis:
Suzuki–Miyaura Coupling
Reaction of 4-bromo-2-isopropyl-[1,1'-biphenyl]-4-amine with arylboronic acids:
textAr-B(OH)₂ + Br-substrate → Ar-biphenyl-4-amine derivative
| Catalyst System | Base | Temperature | Yield | ee (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 80°C | 89% | – |
| PdCl₂(dppf) | CsF | 100°C | 92% | – |
This method enables modular access to substituted biphenylamines for pharmaceutical intermediates.
Catalytic Hydrogenation
Selective reduction of imine derivatives formed from 2-isopropyl-[1,1'-biphenyl]-4-amine:
| Substrate | Catalyst (Ligand) | Pressure (H₂) | Product | Yield | ee (%) |
|---|---|---|---|---|---|
| N-Benzylidene derivative | Ir/(S,S)-f-Binaphane | 50 bar | Chiral benzylamine | 90% | 94% |
| N-Allyl imine | Rh-JosiPhos | 10 bar | β-Amino alcohol | 85% | 88% |
Asymmetric hydrogenation proceeds via η²-coordination of the imine to the metal center, with enantioselectivity controlled by chiral ligands .
Diazotization and Subsequent Reactions
The primary amine undergoes diazotization for functional group interconversion:
| Diazonium Intermediate | Reagent | Product | Yield |
|---|---|---|---|
| [Ar–N₂]⁺ | CuCN/KCN | 2-Isopropyl-4-cyano-[1,1'-biphenyl] | 75% |
| [Ar–N₂]⁺ | HBF₄/Δ | 2-Isopropyl-4-fluoro-[1,1'-biphenyl] | 68% |
Sandmeyer-type reactions enable efficient access to halogenated and cyano derivatives .
Oxidative Coupling
Under basic conditions, the amine participates in C–N bond-forming reactions:
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| Mn(OAc)₃ | DMF, 120°C | N,N'-Bis(biphenyl)hydrazine | 60% |
| Cu(OAc)₂ | MeOH, RT | Benzidine derivative | 55% |
Radical intermediates mediate these transformations, as evidenced by EPR studies.
Biological Alkylation
In medicinal chemistry applications, the amine serves as a nucleophile:
| Electrophile | Conditions | Target Molecule | IC₅₀ (nM) |
|---|---|---|---|
| Benzyl bromide | DIPEA, DCM, 0°C | Bcl-2 inhibitor analog | 1.3 |
| Propargyl mesylate | K₂CO₃, DMF, 60°C | Kinase-targeting probe | 4.8 |
Derivatives show enhanced binding to biological targets due to improved hydrophobic interactions from the isopropyl group .
The reactivity profile of 2-isopropyl-[1,1'-biphenyl]-4-amine makes it a versatile intermediate in synthetic organic chemistry and drug discovery. Current research focuses on enantioselective functionalization and applications in materials science .
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
2-Isopropyl-[1,1'-biphenyl]-4-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Suzuki-Miyaura Coupling Reaction : This method is favored for its efficiency in forming carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions. It allows for the construction of biphenyl derivatives and other complex structures.
- Ullmann Reaction : This method involves coupling aryl halides with copper catalysts, providing another route for synthesizing biphenyl derivatives and related compounds.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 2-Isopropyl-[1,1'-biphenyl]-4-amine exhibits potential biological activities:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth by disrupting cell wall synthesis or affecting microbial cell membranes .
- Anticancer Activity : Investigations are ongoing to explore its potential as an anticancer agent, focusing on its mechanisms of action at the cellular level.
Medicinal Applications
Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural properties allow it to interact with various molecular targets, potentially leading to new therapeutic agents for inflammatory diseases and cancer.
Industrial Applications
Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)
In the industrial sector, 2-Isopropyl-[1,1'-biphenyl]-4-amine is utilized in the production of specialty chemicals and materials. Notably, it plays a role in creating fluorescent layers for organic light-emitting diodes (OLEDs), which are essential components in modern display technologies.
Synthetic Routes
The synthesis of 2-Isopropyl-[1,1'-biphenyl]-4-amine can be achieved through several methods:
| Synthesis Method | Description |
|---|---|
| Suzuki-Miyaura Coupling | A transition metal-catalyzed reaction forming carbon-carbon bonds. |
| Ullmann Reaction | Involves coupling aryl halides using copper catalysts. |
Industrial Production
Industrial production often favors methods that ensure high yield and purity. The Suzuki-Miyaura coupling reaction is particularly noted for its environmental benignity and efficiency.
Case Studies
Several studies have documented the biological effects and applications of 2-Isopropyl-[1,1'-biphenyl]-4-amine:
- Antimicrobial Study : A study demonstrated that derivatives of biphenyl compounds exhibited significant antimicrobial activity against various bacterial strains.
- Cancer Research : Investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cells through specific signaling pathways.
- OLED Development : Research highlighted the effectiveness of using 2-Isopropyl-[1,1'-biphenyl]-4-amine in enhancing the performance of OLEDs by improving light emission efficiency.
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Isopropyl-[1,1'-biphenyl]-4-amine with structurally related compounds, highlighting substituents, synthesis methods, and applications:
Divergent Properties and Challenges
- Solubility : The isopropyl group in 2-Isopropyl-[1,1'-biphenyl]-4-amine likely increases solubility in organic solvents compared to unsubstituted analogs, facilitating solution-processed device fabrication.
- Synthetic Complexity : Nickel-catalyzed methods (e.g., for 1j) require precise ligand control, whereas SMCC chemistry (for MPP) offers simplicity but lower functional group tolerance .
- Thermal Stability : Tellurium-containing analogs (e.g., 3,3''-tellurobis([1,1'-biphenyl]-4-amine)) decompose at 208–210°C, limiting high-temperature applications .
Biological Activity
2-Isopropyl-[1,1'-biphenyl]-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of 2-Isopropyl-[1,1'-biphenyl]-4-amine features a biphenyl core with an isopropyl group and an amine functional group. The presence of these substituents is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar biphenyl structures demonstrate notable antimicrobial activity. For instance, a related compound showed significant antibacterial effects against Gram-positive bacteria such as Enterococcus faecium and exhibited antibiofilm activity, suggesting that 2-Isopropyl-[1,1'-biphenyl]-4-amine may possess similar properties due to its structural characteristics .
Anti-inflammatory Activity
The anti-inflammatory potential of biphenyl derivatives has been documented, with some compounds demonstrating the ability to inhibit cyclooxygenase (COX) enzymes. For example, derivatives with similar structures showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that 2-Isopropyl-[1,1'-biphenyl]-4-amine may also exhibit anti-inflammatory effects.
Structure-Activity Relationships (SAR)
The biological activity of 2-Isopropyl-[1,1'-biphenyl]-4-amine can be influenced by various structural modifications. For instance:
- Substituent Positioning : The position of the amine group and the isopropyl chain can significantly affect the compound's interaction with biological targets.
- Electronic Effects : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and binding affinity to target proteins.
Case Studies
Several studies have explored the biological implications of biphenyl derivatives:
Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of biphenyl derivatives, compounds were tested against various bacterial strains. The results indicated that specific structural modifications enhanced their antibacterial potency. For instance, introducing an electron-withdrawing group at the para position increased activity against resistant strains .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related biphenyl compounds. The findings revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase . This suggests that 2-Isopropyl-[1,1'-biphenyl]-4-amine could be further explored for its potential in cancer therapy.
Data Table: Biological Activity Overview
Q & A
Q. How can mechanistic studies differentiate between competing reaction pathways?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-amine) tracks nitrogen migration in coupling reactions. Kinetic isotope effects (KIE >1.2) indicate rate-limiting C–H activation . Operando IR spectroscopy monitors intermediates (e.g., Pd–amine complexes) to distinguish concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
